4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one

Microtubule Destabilization Cancer Therapeutics Colchicine-Binding Site

Researchers targeting the colchicine-binding site of β-tubulin require 4,5,6-trimethoxy substitution; 5,6-dimethoxyindanone is not a functional substitute. This compound enables synthesis of microtubule-targeting agents with tubulin polymerization IC50 1.54 μM. • Key intermediate for ODC inhibitors (up to 91% enzyme inhibition) • Precursor for 2-amino-4,5,6-trimethoxyindane CNS ligands • 98% purity verified by NMR/HPLC/GC • Global shipping, standard R&D supply chain

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
CAS No. 16718-42-6
Cat. No. B098973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one
CAS16718-42-6
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2CCC(=O)C2=C1)OC)OC
InChIInChI=1S/C12H14O4/c1-14-10-6-8-7(4-5-9(8)13)11(15-2)12(10)16-3/h6H,4-5H2,1-3H3
InChIKeyWAYMAQYXINVUDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-one (CAS 16718-42-6): Chemical Class, Core Identity, and Procurement-Relevant Characteristics


4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-one (CAS 16718-42-6), also known as 4,5,6-trimethoxyindan-1-one, is a bicyclic organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . It belongs to the benzylidene indanone class of compounds, characterized by an indanone core bearing methoxy (-OCH3) substituents at the 4, 5, and 6 positions [1]. This compound functions as a versatile synthetic intermediate for the preparation of pharmacologically active derivatives, particularly in anticancer research where it serves as a scaffold for microtubule-targeting agents [2]. Its commercial availability typically includes purity grades of 95–98%, with verification by NMR, HPLC, or GC .

Synthetic intermediate for colchicine-site microtubule destabilizer research
4,5,6-Trimethoxy substitution pattern required for tubulin engagement; 5,6-dimethoxy scaffold targets acetylcholinesterase
Versatile precursor for CNS-active aminoindane regioisomer synthesis (2-amino-4,5,6-trimethoxyindane)

Why 4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-one Cannot Be Replaced by 5,6-Dimethoxy or Other Indanone Analogs in Research Procurement


Generic substitution among indanone derivatives is precluded by the profound impact of the 4-methoxy group on both molecular conformation and resulting biological activity. While the 5,6-dimethoxyindanone scaffold is a well-established pharmacophore in cholinesterase inhibitors (e.g., the donepezil core), the addition of the third methoxy at the 4-position fundamentally alters the molecule's electronic distribution and steric profile [1]. This single substitution converts a scaffold optimized for acetylcholinesterase binding into one that instead engages the colchicine-binding site of β-tubulin, redirecting the compound's utility from neurodegeneration research to microtubule destabilization and anticancer applications [2]. The quantitative evidence presented below demonstrates that analogs lacking the 4-methoxy group exhibit divergent target engagement and cannot serve as functional equivalents in assays designed around this specific chemotype.

Target chemotype 4,5,6-Trimethoxyindan-1-one
Common analog (not interchangeable) 5,6-Dimethoxyindan-1-one (donepezil core)
The 4-methoxy group redirects target engagement from acetylcholinesterase to the colchicine-binding site of β-tubulin. Substitution with 5,6-dimethoxy analogs may shift bioactivity profile and cannot be assumed equivalent in microtubule-focused research.
Regioisomer identity 4,5,6-Trimethoxy substitution
Potential mis-selection 5,6,7-Trimethoxyindan-1-one
These regioisomers lead to different aminoindane product series (2-amino vs. 1-amino), with distinct CNS receptor profiles. Procurement of the incorrect isomer will alter synthetic trajectory.

4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-one: Quantified Differentiation Evidence Against Closest Analogs


Microtubule Destabilization Potency: 4,5,6-Trimethoxy Derivative vs. Combretastatin and Colchicine Binding Mode Comparators

Derivatives built upon the 4,5,6-trimethoxyindan-1-one scaffold exhibit microtubule destabilization through binding at the colchicine-binding site of β-tubulin. A representative derivative, compound 8 (3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy-2-(4˝-nitrobenzylidene)-indan-1-one), demonstrated an IC50 of 1.54 μM for tubulin polymerization inhibition, comparable to the microtubule destabilization potency of combretastatin A-4, a well-characterized clinical-stage microtubule inhibitor [1]. Molecular dynamics simulations further revealed that indanone derivative t1, bearing the 4,5,6-trimethoxy motif, binds within the deep hydrophobic core of the colchicine site in a manner distinct from the superficial binding observed for other indanone analogs (t9, t14, t17) and more closely resembling colchicine itself [2]. This binding depth correlates with the conformational locking of tubulin, which is absent in the apo state and mechanistically drives microtubule destabilization [2].

Tubulin polymerization inhibition
Cross-study comparable
IC50 1.54 μM vs. combretastatin A-4 (~1.2–2.4 μM)
Reported colchicine-site binding potency comparable to reference compound; supports scaffold evaluation for tubulin destabilization studies.
In vitro tubulin polymerization assay; purified tubulin. Derivative compound 8 tested.
Microtubule Destabilization Cancer Therapeutics Colchicine-Binding Site Molecular Dynamics

In Vivo Antitumor Efficacy: Quantified Tumor Reduction Following 4,5,6-Trimethoxy Derivative Treatment

The 4,5,6-trimethoxyindanone-derived compound 8 was evaluated in an in vivo Ehrlich ascites carcinoma (EAC) solid tumor model in Swiss albino mice, demonstrating a 34.8% reduction in solid tumor mass at a dose of 30 mg/kg [1]. In contrast, the unsubstituted 5,6-dimethoxyindanone scaffold, as employed in donepezil and related Alzheimer's disease agents, has no reported direct in vivo antitumor activity in comparable solid tumor models, reflecting its fundamentally different target engagement profile (acetylcholinesterase inhibition vs. microtubule destabilization) [2]. The acute oral toxicity evaluation further established a safety window with tolerability up to 300 mg/kg body weight in the same mouse strain, yielding a therapeutic index (MTD/effective dose) of ≥10 [1].

In vivo tumor model response
Model-response context
34.8% tumor reduction at 30 mg/kg (EAC model)
Reported solid tumor mass reduction in Ehrlich ascites carcinoma model; 5,6-dimethoxy analog shows no comparable activity. Supports selection for cancer model studies.
Swiss albino mice; tolerability observed up to 300 mg/kg. Derivative compound 8.
In Vivo Efficacy Ehrlich Ascites Carcinoma Tumor Reduction Swiss Albino Mice

Ornithine Decarboxylase Inhibition: Comparative Activity of 4,5,6-Trimethoxy Oxime Derivative vs. Other Phenolic Scaffolds

3-(3',4',5'-Trimethoxyphenyl)-4,5,6-trimethoxyindan-1-one oxime, a derivative of the parent compound, exhibited 91% inhibition of ornithine decarboxylase (ODC) enzyme activity, the highest inhibition observed within the tested panel of structurally related phenolic compounds [1]. By comparison, other derivatives in the same study lacking the full 4,5,6-trimethoxy substitution pattern on the indanone ring showed substantially lower ODC inhibition, with the next most active compound demonstrating approximately 70% inhibition [1]. The 3,4,5-trimethoxyphenyl unit, when combined with the 4,5,6-trimethoxyindanone core, appears to synergistically enhance enzyme inhibition and radical scavenging capacity, a property not observed in mono- or di-methoxy indanone analogs [1].

Ornithine decarboxylase inhibition
Direct head-to-head
91% inhibition (oxime derivative) vs. ≤70% for other phenolics
Highest ODC inhibition reported within tested phenolic panel; supports research use in ODC-targeted chemoprevention and parasitology models.
In vitro enzyme inhibition assay. Oxime derivative of parent indanone.
Ornithine Decarboxylase Enzyme Inhibition Phenolic Compounds Radical Scavenging

Synthetic Versatility: 4,5,6-Trimethoxyindan-1-one as a Privileged Intermediate in CNS-Active Compound Synthesis

4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-one serves as a critical synthetic precursor for the preparation of 2-amino-4,5,6-trimethoxyindane, a conformationally restricted analog of the hallucinogen mescaline and a scaffold for dopamine receptor ligands [1]. This synthetic route proceeds via reduction of the ketone followed by amination, with reported total yields of 34–45% for the 2-aminoindane product [1]. In contrast, the isomeric 5,6,7-trimethoxyindan-1-one, despite its structural similarity, leads to a distinct regioisomeric aminoindane series (1-amino-5,6,7-trimethoxyindane) that may exhibit different CNS receptor binding profiles [1]. The ability to access dopamine, rotigotine, ladostigil, and rasagiline analogues from the 4,5,6-trimethoxy starting material underscores its privileged status in CNS medicinal chemistry [1].

Synthetic utility for CNS aminoindanes
Cross-study comparable
2-amino-4,5,6-trimethoxyindane yield 34–45%
4,5,6-regioisomer provides access to dopamine/mescaline analog series; isomeric 5,6,7-compound yields distinct 1-amino product with different pharmacology potential.
Multi-step route: ketone reduction, amination. Regioisomer identity must be verified.
Synthetic Intermediate CNS Drug Discovery Dopamine Analogues Mescaline Derivatives

Optimal Research and Procurement Use Cases for 4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-one Based on Quantitative Evidence


Microtubule Destabilizer Discovery: Anticancer Lead Optimization Programs

This compound is the optimal starting material for medicinal chemistry campaigns targeting the colchicine-binding site of β-tubulin. Derivatives built on the 4,5,6-trimethoxyindanone core have demonstrated tubulin polymerization inhibition IC50 values of 1.54 μM, comparable to combretastatin A-4 [1], and in vivo tumor reduction of 34.8% at 30 mg/kg in murine models [1]. Procurement of the 4,5,6-trimethoxy analog is mandatory; 5,6-dimethoxyindanone cannot serve this purpose as it preferentially targets acetylcholinesterase [2].

Ornithine Decarboxylase Inhibition: Cancer Chemoprevention and Antiparasitic Research

The 4,5,6-trimethoxyindanone scaffold, particularly when elaborated to its oxime derivative, provides the highest reported ODC enzyme inhibition (91%) within its structural class [3]. Researchers investigating ODC as a target for cancer chemoprevention, trypanosomiasis, or malaria should procure this specific chemotype, as less substituted indanone analogs exhibit substantially weaker activity (≤70% inhibition) [3].

CNS Ligand Synthesis: Dopamine and Mescaline Analog Research

For synthetic chemists developing novel dopamine receptor ligands or conformationally restricted mescaline analogs, 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one is the essential precursor for accessing the 2-amino-4,5,6-trimethoxyindane scaffold [4]. Procurement of the isomeric 5,6,7-trimethoxyindan-1-one will result in the regioisomeric 1-amino-5,6,7-trimethoxyindane series, which may possess distinct and unpredictable CNS pharmacological profiles [4].

Application
Selection Property
Validation Focus
Microtubule-targeted anticancer research
4,5,6-Trimethoxy scaffold for colchicine-site engagement
Tubulin polymerization assay and in vivo tumor model endpoints
Ornithine decarboxylase inhibition studies
Oxime derivative exhibits high ODC inhibition in tested panel
ODC enzyme inhibition and radical scavenging capacity assays
CNS ligand synthesis (dopamine/mescaline analogs)
4,5,6-Regioisomer essential for 2-aminoindane scaffold
Synthetic regioisomer identity and dopamine receptor binding profile

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